2-methyl-N-[2-(4-morpholinylmethyl)benzyl]propanamide
Overview
Description
2-methyl-N-[2-(4-morpholinylmethyl)benzyl]propanamide is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Constituents Research
Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, closely related to the compound , was isolated from Jolyna laminarioides and found to have chymotrypsin inhibitory activity and antibacterial properties against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Ionic Liquids Study
Research on 4-benzyl-4-methylmorpholinium salts, which are structurally similar, revealed insights into their physicochemical properties, cytotoxicity, oral toxicity, biodegradability, and very low activity against bacteria and fungi. These findings are relevant for understanding similar morpholinium-based compounds (J. Pernak et al., 2011).
Photoinitiators in Coatings
Copolymers bearing morpholinylmethyl structures were studied for their use as photoinitiators in ultraviolet-curable pigmented coatings. These compounds showed synergistic effects and photoinitiation efficiency, providing insights into similar compounds used in polymer chemistry (L. Angiolini et al., 1997).
Anticonvulsant Activity
Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which include morpholine structures, demonstrated significant anticonvulsant activity in preclinical seizure models. This highlights the potential therapeutic applications of similar compounds in neurology (K. Kamiński et al., 2015).
Neurokinin-1 Receptor Antagonist
A study on a morpholine derivative as a neurokinin-1 receptor antagonist showed its effectiveness in pre-clinical tests for emesis and depression, suggesting potential applications in treating these conditions (Timothy Harrison et al., 2001).
Synthesis and Pharmacological Assessment
A study on the synthesis and pharmacological assessment of morpholine derivatives highlighted their in vivo effects on the central nervous system, indicating potential applications in neuropsychiatric disorders (Petya Avramova et al., 1998).
Properties
IUPAC Name |
2-methyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)16(19)17-11-14-5-3-4-6-15(14)12-18-7-9-20-10-8-18/h3-6,13H,7-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGHFEWOWNOQMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=CC=C1CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.